methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features an indole moiety, a hexahydrocyclooctathiophene ring, and a carbothioyl group
Preparation Methods
The synthesis of METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
The hexahydrocyclooctathiophene ring can be synthesized through a series of cyclization reactions involving thiophene derivatives.
Chemical Reactions Analysis
METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .
Scientific Research Applications
METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]
Properties
Molecular Formula |
C31H33N3O3S2 |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
methyl 2-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H33N3O3S2/c1-19-20(2)34(18-21-11-7-6-8-12-21)25-16-15-22(17-24(19)25)28(35)32-31(38)33-29-27(30(36)37-3)23-13-9-4-5-10-14-26(23)39-29/h6-8,11-12,15-17H,4-5,9-10,13-14,18H2,1-3H3,(H2,32,33,35,38) |
InChI Key |
VNHLCLVZVLAVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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